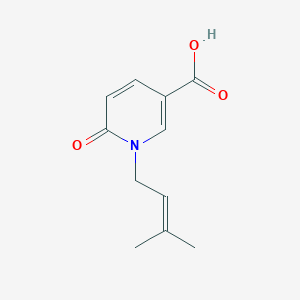
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a pyridine ring, a carboxylic acid group, and a methylbutenyl side chain. Its distinct chemical properties make it a valuable subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with careful control of reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(3-Methylbut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines
- 3-Methylbut-2-en-1-yl pivalate
- [(3-methylbut-2-en-1-yl)oxy]sulfonic acid
These compounds share structural similarities but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(2)5-6-12-7-9(11(14)15)3-4-10(12)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
YROPLQMUNJEMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=C(C=CC1=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)
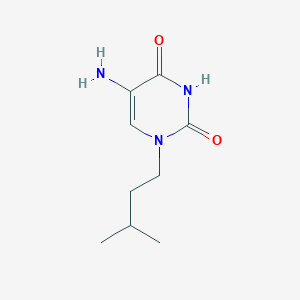
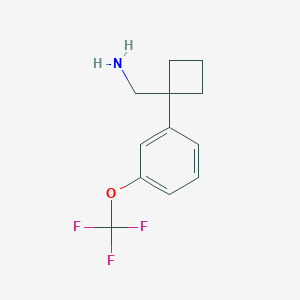
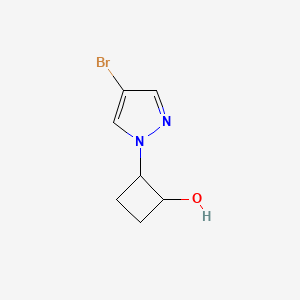
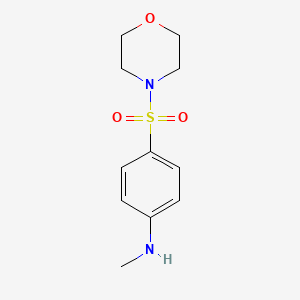
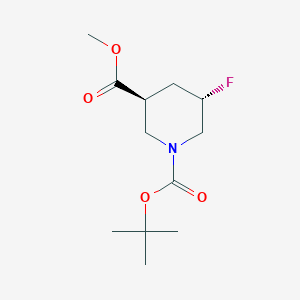


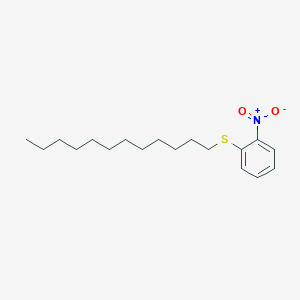
![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
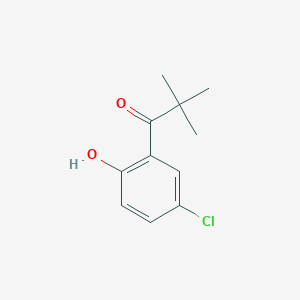
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
